![molecular formula C8H12O3 B2422815 2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde CAS No. 2580224-24-2](/img/structure/B2422815.png)
2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde
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Description
2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde, also known as DNC, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. DNC is a spiroacetal derivative that has a unique structure, making it a promising molecule for drug development, catalysis, and materials science. In
Scientific Research Applications
Alkaline Hydrolysis and Synthesis Studies
Research by Plieninger et al. (1975) examined the stability and hydrolysis of similar dioxaspiro compounds. They found that while certain dioxaspiro aldehydes are stable against sodium hydroxide, others undergo hydrolysis, leading to new compounds. This study is significant for understanding the chemical behavior of 2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde under alkaline conditions (Plieninger, Plieninger, Zeltner, & Zeltner, 1975).
Electrolytic Alkoxylation in Furan Compounds
Markushina and Shulyakovskaya (1971) explored the electrolytic alkoxylation of furan aldehydes and ketones, which may include structures like 2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde. Their work provides insights into the intramolecular reactions leading to various dioxaspiro heterocyclic systems (Markushina & Shulyakovskaya, 1971).
Catalytic Transformations
Bel'skii (1962) investigated the catalytic transformations of dioxaspiro nonanes. These transformations include isomerization and decarbonylation of tetrahydrofuran aldehydes. Understanding these transformations can provide valuable insights into the potential applications of 2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde (Bel'skii, 1962).
Acyl Radical Cyclizations
Aitken, Schiesser, and Donner (2011) conducted studies on acyl radicals with β-alkoxyacrylates, which included the formation of dioxaspiro systems. This research is relevant for the synthesis of complex structures like 2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde (Aitken, Schiesser, & Donner, 2011).
Applications in Solid-Phase Synthesis
Leisvuori et al. (2008) discovered that 1,6-Dioxaspiro[4.4]nonane-2,7-dione, a compound structurally related to 2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde, can react readily with alcohols for solid-phase synthesis applications. This study indicates potential uses in synthesizing complex molecular structures (Leisvuori, Poijärvi-Virta, Virta, & Lönnberg, 2008).
properties
IUPAC Name |
2,5-dioxaspiro[3.5]nonane-7-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-3-7-1-2-8(11-4-7)5-10-6-8/h3,7H,1-2,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFDRVZKBTYXLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC2)OCC1C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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